1-Methyl 6-ethyl 2-hydroxy-4-oxoadipate 1-Methyl 6-ethyl 2-hydroxy-4-oxoadipate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13942528
InChI: InChI=1S/C9H14O6/c1-3-15-8(12)5-6(10)4-7(11)9(13)14-2/h7,11H,3-5H2,1-2H3
SMILES:
Molecular Formula: C9H14O6
Molecular Weight: 218.20 g/mol

1-Methyl 6-ethyl 2-hydroxy-4-oxoadipate

CAS No.:

Cat. No.: VC13942528

Molecular Formula: C9H14O6

Molecular Weight: 218.20 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl 6-ethyl 2-hydroxy-4-oxoadipate -

Specification

Molecular Formula C9H14O6
Molecular Weight 218.20 g/mol
IUPAC Name 6-O-ethyl 1-O-methyl 2-hydroxy-4-oxohexanedioate
Standard InChI InChI=1S/C9H14O6/c1-3-15-8(12)5-6(10)4-7(11)9(13)14-2/h7,11H,3-5H2,1-2H3
Standard InChI Key RTPIPORRCXPLJS-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(=O)CC(C(=O)OC)O

Introduction

Structural and Physicochemical Properties

Molecular Structure and Functional Groups

The compound’s structure features:

  • Hydroxyl (-OH) at position 2

  • Keto (-CO-) at position 4

  • Methyl (OCH₃) and ethyl (OCH₂CH₃) ester groups at positions 1 and 6, respectively

  • A six-carbon backbone with alternating functional groups

PropertyValueSource
Molecular FormulaC₉H₁₄O₆
Molecular Weight218.20 g/mol
IUPAC Name6-O-Ethyl 1-O-methyl 2-hydroxy-4-oxohexanedioate
SMILESCCOC(=O)CC(=O)CC(C(=O)OC)O
InChIInChI=1S/C9H14O6/c1-3-15-8(12)5-6(10)4-7(11)9(13)14-2/h7,11H,3-5H2,1-2H3

This structural arrangement enables reactivity in both enzymatic and synthetic contexts.

Synthesis Methods and Reaction Conditions

Key Synthetic Routes

1-Methyl 6-ethyl 2-hydroxy-4-oxoadipate is synthesized via condensation reactions and functional group modifications. Common methods include:

Route 1: Esterification and Oxidation

  • Reagents: Methyl and ethyl chloroformates

  • Conditions: Controlled pH, solvent (e.g., THF or methanol)

  • Purification: Recrystallization or chromatography

Route 2: Enzymatic or Catalytic Modifications

  • Enzymes: Lipoyl-dependent dehydrogenases (e.g., E1a in OADHc complexes)

  • Catalysts: Metal catalysts for esterification

MethodReagents/ConditionsYieldPurity
EsterificationMethyl/ethyl chloroformates, NaOHModerate>95% (HPLC)
Enzymatic OxidationE1a enzyme, NAD⁺, CoALowRequires HPLC

Critical Reaction Parameters

  • Temperature: 45–75°C for optimal yields

  • pH: Neutral to slightly acidic for ester stability

  • Solvent: Polar aprotic (e.g., THF) enhances reaction rates

Biological Significance and Enzymatic Interactions

Role in Metabolic Pathways

The compound participates in L-lysine catabolism as a derivative of 2-oxoadipate (OA), a key intermediate in the degradation pathway. Key enzymes include:

  • 2-Oxoadipate dehydrogenase (E1a): Oxidizes OA to glutaryl-CoA

  • Dihydrolipoyl dehydrogenase (E3): Facilitates electron transfer in multi-enzyme complexes

Mechanism of Action

  • Decarboxylation: E1a removes CO₂ from the β-carboxyl group, forming a thiamine pyrophosphate (ThDP)-enamine intermediate

  • Reductive Transfer: The intermediate transfers electrons to E2o (dihydrolipoyl succinyltransferase), forming glutaryl-CoA

EnzymeSubstrateProductEfficiency (kcat/Km)
E1a2-OxoadipateGlutaryl-CoA + NADH4.8 s⁻¹
E1a (with OP)2-OxopimelateAdipoyl-CoA + NADH0.028 s⁻¹

Pathological Relevance

Mutations in DHTKD1 (encoding E1a) are linked to alpha-aminoadipic aciduria (AMOXAD) and eosinophilic esophagitis (EoE) due to impaired OA metabolism . The compound’s analogs, such as 2-oxopimelate, exhibit substrate promiscuity in E1a, leading to alternative metabolic byproducts .

Applications in Organic Synthesis

Reactivity and Derivative Formation

The compound’s functional groups enable diverse transformations:

Reaction TypeReagents/ConditionsProducts
CondensationHydrazines, aldehydesHeterocycles (e.g., pyrazoles)
Ester ExchangeGrignard reagents, LiAlH₄Alcohols or amines
ReductionNaBH₄, catalytic hydrogenationDihydroxy derivatives

Case Study: Synthesis of Benzimidazole Derivatives

In a study, ethyl 3-(1-(1H-benzo[d]imidazol-2-yl)-5-hydroxy-4-methyl-1H-pyrazol-3-yl)propanoate was synthesized via condensation with dimethyl 2-methyl-3-oxoadipate at 75°C . This highlights the compound’s utility in forming complex heterocycles.

Industrial and Pharmaceutical Uses

  • Pharmaceutical Intermediates: Precursor for kinase inhibitors or antimicrobial agents

  • Polymer Precursors: Potential monomer in biodegradable polymers

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